molecular formula C16H18BrNO4S B8434781 C-(4-bromophenyl)-N-(2,4-dimethoxybenzyl)methanesulfonamide

C-(4-bromophenyl)-N-(2,4-dimethoxybenzyl)methanesulfonamide

Cat. No. B8434781
M. Wt: 400.3 g/mol
InChI Key: SMVMTRXEFGVSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(4-bromophenyl)-N-(2,4-dimethoxybenzyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18BrNO4S and its molecular weight is 400.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality C-(4-bromophenyl)-N-(2,4-dimethoxybenzyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C-(4-bromophenyl)-N-(2,4-dimethoxybenzyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

C-(4-bromophenyl)-N-(2,4-dimethoxybenzyl)methanesulfonamide

Molecular Formula

C16H18BrNO4S

Molecular Weight

400.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanesulfonamide

InChI

InChI=1S/C16H18BrNO4S/c1-21-15-8-5-13(16(9-15)22-2)10-18-23(19,20)11-12-3-6-14(17)7-4-12/h3-9,18H,10-11H2,1-2H3

InChI Key

SMVMTRXEFGVSKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

While cooling with ice, 20.0 g of 4-bromobenzylsulfonyl chloride were initially charged in 200 ml of dichloromethane, and a solution of 24 ml of 2,4-dimethoxybenzylamine in 100 ml of dichloromethane was slowly added dropwise. For improved stirrability, a further 100 ml of dichloromethane were added, and the reaction mixture was allowed to come to room temperature. After stirring for 2 hours, the reaction mixture was washed with 100 ml of water, with 100 ml of 0.2 N aqueous hydrochloric acid, with 100 ml of saturated aqueous sodium hydrogencarbonate solution and finally once more with 100 ml of water. The organic phase was dried over Na2SO4, concentrated by rotary evaporation and dried under high vacuum. The residue (30 g) was used in the next reaction without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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